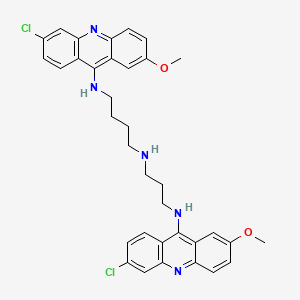
1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N'-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-: is a complex organic compound that features prominently in various scientific research fields. This compound is characterized by its unique structure, which includes acridine moieties and a butanediamine backbone. Acridine derivatives are known for their biological activities, including antimicrobial and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)- typically involves multi-step organic reactions. The process begins with the preparation of the acridine derivatives, which are then linked to the butanediamine backbone through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acridine moieties to dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological activities depending on the functional groups introduced.
Wissenschaftliche Forschungsanwendungen
1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with DNA and proteins, making it a valuable tool in molecular biology.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)- involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The compound can also interact with various proteins, affecting their function and leading to cellular apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-aminopropyl)-
- 1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-(dimethylamino)propyl)-
Uniqueness
Compared to similar compounds, 1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)- is unique due to its dual acridine moieties, which enhance its ability to interact with DNA and proteins. This dual functionality makes it a more potent agent in biological applications, particularly in anticancer research.
Eigenschaften
CAS-Nummer |
57576-50-8 |
|---|---|
Molekularformel |
C35H35Cl2N5O2 |
Molekulargewicht |
628.6 g/mol |
IUPAC-Name |
N'-(6-chloro-2-methoxyacridin-9-yl)-N-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]butane-1,4-diamine |
InChI |
InChI=1S/C35H35Cl2N5O2/c1-43-24-8-12-30-28(20-24)34(26-10-6-22(36)18-32(26)41-30)39-16-4-3-14-38-15-5-17-40-35-27-11-7-23(37)19-33(27)42-31-13-9-25(44-2)21-29(31)35/h6-13,18-21,38H,3-5,14-17H2,1-2H3,(H,39,41)(H,40,42) |
InChI-Schlüssel |
NBJPDHSQVFIEFM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCNCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)

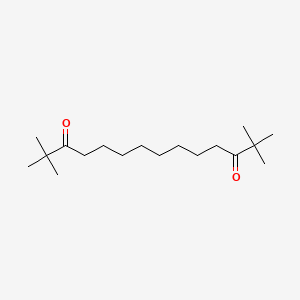


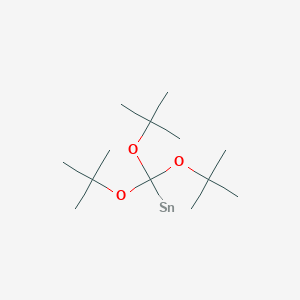
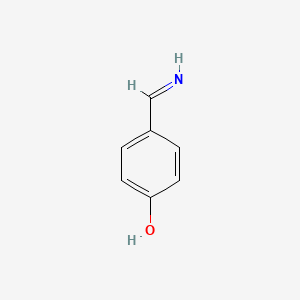
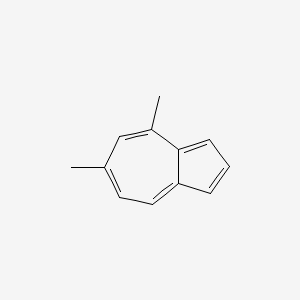
![Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide](/img/structure/B14625345.png)
![1,1'-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene]](/img/structure/B14625350.png)

![2-Chloro-N-[(2-chlorophenyl)carbamoyl]acetamide](/img/structure/B14625355.png)
![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)benzoyl]benzoic acid](/img/structure/B14625356.png)
